NAc-DNP-Cys
Overview
Description
N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine is a compound with the molecular formula C11H11N3O7S. It is a derivative of L-cysteine, where the sulfur atom is bonded to a 2,4-dinitrophenyl group, and the amino group is acetylated. This compound is known for its applications in biochemical research and its role as a substrate in various enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine typically involves the following steps:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to form N-acetyl-L-cysteine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine is used in various scientific research applications, including:
Biochemistry: As a substrate for studying enzyme kinetics and mechanisms.
Medicine: Investigating its potential as a therapeutic agent due to its antioxidant properties.
Chemistry: Used in the synthesis of other complex molecules and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine involves its interaction with various molecular targets:
Antioxidant Activity: It acts as a precursor to glutathione, a major antioxidant in the body, helping to neutralize reactive oxygen species.
Enzyme Inhibition: The dinitrophenyl group can inhibit certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A precursor to glutathione, commonly used as an antioxidant.
S-(2,4-Dinitrophenyl)-L-cysteine: Similar structure but lacks the acetyl group.
N-Acetyl-S-(2,4-dinitrophenyl)-D-cysteine: The D-isomer of the compound .
Uniqueness
N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine is unique due to its combination of the acetyl group and the 2,4-dinitrophenyl group, which imparts specific chemical properties and biological activities not found in other similar compounds .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2,4-dinitrophenyl)sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O7S/c1-6(15)12-8(11(16)17)5-22-10-3-2-7(13(18)19)4-9(10)14(20)21/h2-4,8H,5H2,1H3,(H,12,15)(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCMLZRPNSABAR-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189453 | |
Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-25-7 | |
Record name | N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35897-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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